An In-depth Technical Guide to the Synthesis and Characterization of 4-Nitrobenzo[c]isoxazole
An In-depth Technical Guide to the Synthesis and Characterization of 4-Nitrobenzo[c]isoxazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthesis and characterization of 4-Nitrobenzo[c]isoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The strategic placement of the nitro group on the benzisoxazole scaffold can significantly influence its chemical reactivity and biological activity, making it a valuable building block for novel molecular entities. This document outlines a validated synthetic pathway and the requisite analytical techniques for structural elucidation and purity confirmation, grounded in established chemical principles.
Strategic Approach to the Synthesis of 4-Nitrobenzo[c]isoxazole
The synthesis of the benzo[c]isoxazole (also known as anthranil) core, particularly with an electron-withdrawing nitro substituent, requires a careful selection of starting materials and reaction conditions to favor the desired intramolecular cyclization. Numerous methods have been developed for the synthesis of 2,1-benzisoxazoles, often starting from ortho-substituted nitroarenes.[1] A robust and frequently employed strategy involves the intramolecular cyclization of an ortho-substituted nitroaromatic precursor.
For the synthesis of 4-Nitrobenzo[c]isoxazole, a logical and efficient approach is the reductive cyclization of a suitably substituted o-nitroaromatic compound. This guide will focus on a pathway starting from methyl 2,4-dinitrobenzoate. This precursor is commercially available and possesses the necessary functionalities in the correct positions to facilitate the desired transformation. The key transformation involves the selective reduction of one nitro group to a hydroxylamine, which then undergoes in-situ cyclization to form the benzisoxazole ring.[2]
Proposed Synthetic Pathway
The chosen synthetic route proceeds via the partial reduction of methyl 2,4-dinitrobenzoate to an intermediate hydroxylamine, which spontaneously cyclizes to form the 4-nitrobenzo[c]isoxazol-3(1H)-one. Subsequent decarboxylation can then yield the target molecule, 4-Nitrobenzo[c]isoxazole.
Caption: Synthetic workflow for 4-Nitrobenzo[c]isoxazole.
Detailed Experimental Protocol
Materials:
-
Methyl 2,4-dinitrobenzoate
-
Zinc dust
-
Ammonium chloride
-
Ethanol
-
Water
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
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Partial Reduction and Cyclization:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2,4-dinitrobenzoate (1 equivalent) in a mixture of ethanol and water.
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To this solution, add ammonium chloride (4-5 equivalents).
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Heat the mixture to a gentle reflux and add zinc dust (3-4 equivalents) portion-wise over 30 minutes. The addition of zinc is exothermic and should be controlled to maintain a steady reflux.
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After the addition is complete, continue to reflux the reaction mixture for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Isolation:
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Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the excess zinc and other insoluble materials.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
To the remaining aqueous solution, add ethyl acetate to extract the product.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-nitrobenzo[c]isoxazol-3(1H)-one.
-
-
Decarboxylation:
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The crude 4-nitrobenzo[c]isoxazol-3(1H)-one is then heated at its melting point (or in a high-boiling solvent) to induce decarboxylation. The evolution of carbon dioxide will be observed.
-
Monitor the decarboxylation by TLC until the starting material is consumed.
-
-
Purification:
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The resulting crude 4-Nitrobenzo[c]isoxazole is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure product.
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Comprehensive Characterization of 4-Nitrobenzo[c]isoxazole
The structural integrity and purity of the synthesized 4-Nitrobenzo[c]isoxazole must be confirmed through a combination of spectroscopic techniques. Each method provides unique information about the molecular structure.
Caption: Workflow for the characterization of 4-Nitrobenzo[c]isoxazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[3][4]
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The chemical shifts and coupling constants will be indicative of their relative positions on the bicyclic ring system.
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environment. The presence of the nitro group and the isoxazole ring will influence the chemical shifts of the aromatic carbons.
Table 1: Predicted NMR Spectroscopic Data for 4-Nitrobenzo[c]isoxazole
| Technique | Predicted Chemical Shift (δ) ppm | Assignment |
| ¹H NMR | 8.0 - 8.5 | Aromatic Protons |
| 7.5 - 8.0 | Aromatic Protons | |
| ¹³C NMR | 160 - 165 | C=N of isoxazole |
| 145 - 150 | C-NO₂ | |
| 110 - 140 | Aromatic Carbons |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Sample Preparation: The sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.[3]
Table 2: Predicted IR Spectroscopic Data for 4-Nitrobenzo[c]isoxazole
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1590 - 1610 | Medium | Aromatic C=C stretch |
| 1520 - 1560 | Strong | Asymmetric NO₂ stretch[3] |
| 1340 - 1360 | Strong | Symmetric NO₂ stretch[3] |
| 1100 - 1300 | Medium | C-N and N-O stretching of isoxazole ring[5] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which helps in confirming its identity.
Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.[4]
Table 3: Predicted Mass Spectrometry Data for 4-Nitrobenzo[c]isoxazole (Molecular Formula: C₇H₄N₂O₃)
| m/z | Predicted Fragment | Notes |
| 164 | [M]⁺ | Molecular ion peak |
| 134 | [M-NO]⁺ | Loss of nitric oxide |
| 118 | [M-NO₂]⁺ | Loss of the nitro group[3] |
| 90 | [M-NO₂-CO]⁺ | Subsequent loss of carbon monoxide |
Conclusion
This technical guide has detailed a reliable synthetic route for 4-Nitrobenzo[c]isoxazole and the essential analytical techniques for its comprehensive characterization. The provided protocols and expected data serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds. The successful synthesis and characterization of this molecule will enable further exploration of its potential applications in drug discovery and materials science.
References
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Mąkosza, M., & Staliński, K. (Year). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. Beilstein Journal of Organic Chemistry. [Link]
- Fuerstner, C., Riedl, B., Ergueden, J., Boes, F., Schmidt, B., Van Der Staay, F., Schroeder, W., Schlemmer, K., Moriwaki, T., & Yoshida, N. (1999). New 3-Oxo-2,1-benzisoxazol-1-(3H)-carboxamides for the Treatment of CNS Diseases.
-
Chen, G., Liu, H., Li, S., Tang, Y., Lu, P., Xu, K., & Zhang, Y. (2017). An efficient and facile PPh3-mediated Barbier-Grignard-type reaction provides various 3-aryl or alkyl substituted 1,2-benzisoxazoles from 2-hydroxybenzonitriles and bromides in good yields. Organic Letters, 19, 1792-1795. [Link]
-
Dubrovskiy, A. V., & Larock, R. C. (2010). A [3 + 2] Cycloaddition Approach to Substituted Benzisoxazoles. Organic Letters, 12(6), 1180–1183. [Link]
-
Chen, C. Y., Andreani, T., & Li, H. (2011). Divergent and Regioselective Synthesis of 3-Substituted Benzisoxazoles and 2-Substituted Benzoxazoles. Organic Letters, 13(23), 6300–6303. [Link]
-
Wierenga, W., Skulnick, H. I., Dowell, R. I., & Chidester, C. G. (1982). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Journal of Organic Chemistry, 47(1), 191-198. [Link]
-
Al-Masoudi, N. A., & Al-Salihi, N. I. (2016). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(6), 1837-1845. [Link]
-
Qiu, D., Jiang, C., Gao, P., & Yuan, Y. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562–1567. [Link]
-
Agilent Technologies. (n.d.). GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. [Link]
-
Patel, K. D., & Patel, N. K. (2015). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352. [Link]
Sources
- 1. General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rjpbcs.com [rjpbcs.com]
